1-(But-3-yn-1-yl)-4-methoxybenzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-(But-3-yn-1-yl)-4-methoxybenzene” has been reported. For instance, the synthesis of “p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine” was achieved from “3-(4-bromophenyl)-1-propanol” in 11 steps . Another example is the synthesis of “1-(but-3-yn-1-yl)piperazine” from "tert-butyl 4-(but-3-yn-1-yl)piperazine-1-carboxylate" .Scientific Research Applications
Structural Studies of Methoxybenzene Derivatives
Methoxybenzene derivatives, including those structurally related to 1-(But-3-yn-1-yl)-4-methoxybenzene, have been studied for their unique molecular structures. For instance, Fun et al. (1997) reported on the structures of three methoxybenzenes, including 1-(2,4,5-trimethoxyphenyl)-1-butanone, highlighting their planar molecular arrangement and hydrogen-bonded dimer formation in solids (Fun et al., 1997).
Electrochemical Reduction Studies
The electrochemical reduction properties of methoxybenzene derivatives have been investigated, such as in the study by McGuire and Peters (2016). They examined the reduction of methoxychlor, a pesticide containing methoxybenzene units, at carbon and silver cathodes, providing insights into the electrochemical behavior of similar compounds (McGuire & Peters, 2016).
Atmospheric Reaction Mechanisms
The reaction mechanisms of methoxybenzene compounds in the atmosphere have also been a subject of research. For example, Sun et al. (2016) conducted a theoretical study on the reaction of methoxybenzene with ozone, providing valuable information on the environmental impact of such compounds in the troposphere (Sun et al., 2016).
Host-Guest Chemistry
Methoxybenzene derivatives play a crucial role in host-guest chemistry, as demonstrated by Kobayashi et al. (2003). They explored the assembly of cavitand molecules with methoxybenzene derivatives, highlighting the importance of these compounds in forming complex molecular structures (Kobayashi et al., 2003).
Binding Behaviors in Cyclodextrin Derivatives
Methoxybenzene derivatives have been studied for their binding behaviors with beta-cyclodextrin and its derivatives. Song et al. (2008) conducted a comparative study on this interaction, providing insights into the formation of inclusion complexes with methoxybenzene compounds (Song et al., 2008).
Anticancer Activity in Coordination Polymers
In the field of medicinal chemistry, methoxybenzene derivatives are used in coordination polymers with potential anticancer activities. Han et al. (2021) synthesized a zinc (II) coordination polymer using a methoxybenzene compound and evaluated its activity against lymphoma (Han et al., 2021).
Chiral Complexes in Organometallic Chemistry
The role of methoxybenzene derivatives in forming chiral complexes has been explored in organometallic chemistry. Goldfuss et al. (1999) discussed the crystal structures of lithium and zinc complexes with methoxybenzene-based ligands, shedding light on their applications in stereochemistry (Goldfuss et al., 1999).
Properties
IUPAC Name |
1-but-3-ynyl-4-methoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h1,6-9H,4-5H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXMNYGXUXQBMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73780-78-6 | |
Record name | 1-(but-3-yn-1-yl)-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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